Glycyl-l-tryptophan hydrate

Description

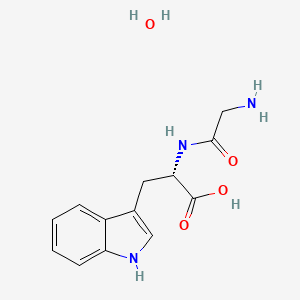

Glycyl-L-tryptophan hydrate (CAS 2390-74-1) is a dipeptide composed of glycine and L-tryptophan, stabilized in its hydrate form. It plays dual roles in biological systems, acting as a tryptophan source at low concentrations and exhibiting inhibitory effects at higher concentrations in microbial cultures . Its applications span microbiology, nutrition, and inflammation studies, where it has been used to rescue tryptophan-deficient diets in murine models . The hydrate form enhances solubility, making it suitable for aqueous experimental systems .

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3.H2O/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10;/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19);1H2/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCOSTLLYUESQC-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Serine Formation : Glycine and formaldehyde react via serine transhydroxymethylase to produce L-serine.

-

Tryptophan Synthesis : L-serine combines with indole through tryptophan synthase to form L-tryptophan.

-

Dipeptide Formation : Glycine is coupled to L-tryptophan via peptidase activity or additional enzymatic steps to yield Glycyl-L-tryptophan.

Optimization Parameters

Table 1: Enzymatic Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 9.0–10.0 | Precipitates product if <9 |

| Temperature | 15–45°C | Inactivation >55°C |

| Indole Concentration | 0.5–1.5 mmol/L | Inhibits enzymes if >2 mmol/L |

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used chemical method for dipeptide synthesis, involving sequential addition of protected amino acids to a resin-bound chain. For this compound:

Steps

-

Resin Activation : Wang resin or 2-chlorotrityl chloride resin is functionalized.

-

Glycine Coupling : Fmoc-glycine is attached using coupling reagents like HBTU or DCC.

-

Deprotection : Fmoc group is removed with piperidine.

-

Tryptophan Coupling : Fmoc-L-tryptophan is coupled under inert conditions.

-

Cleavage : TFA/water cocktail releases the dipeptide and removes side-chain protections.

-

Hydration : Crystallization from aqueous ethanol yields the hydrate form.

Challenges

-

Tryptophan Oxidation : Indole side chains are sensitive to acidic conditions, necessitating antioxidants like thioanisole during cleavage.

-

Racemization : Minimized by using HOBt/DIPEA activation and low temperatures.

Solution-Phase Peptide Synthesis

Solution-phase methods are preferred for large-scale production due to lower resin costs. A two-step process is employed:

Protocol

-

Protection : Glycine’s amine group is protected with Boc (tert-butyloxycarbonyl), while tryptophan’s carboxyl group is activated as a pentafluorophenyl ester.

-

Coupling : Protected glycine reacts with activated tryptophan in DMF or DCM, using DIPEA as a base.

-

Deprotection : Boc is removed with TFA, and the product is precipitated in cold ether.

-

Hydration : Recrystallization from water/methanol (3:1) forms the hydrate.

Table 2: Solution-Phase vs. SPPS Efficiency

| Metric | Solution-Phase | SPPS |

|---|---|---|

| Yield | 70–80% | 85–90% |

| Scale-Up Feasibility | High | Moderate |

| Purity | ≥95% after HPLC | ≥98% after HPLC |

Industrial-Scale Production Considerations

Enzymatic vs. Chemical Synthesis

-

Cost : Enzymatic methods reduce reliance on expensive amino acids (e.g., L-serine) but require microbial biomass maintenance.

-

Byproducts : Chemical synthesis generates more waste (e.g., TFA, DCM), necessitating rigorous purification.

-

Regulatory Compliance : Enzymatic processes align with green chemistry principles, favoring pharmaceutical applications.

Case Study: Patent US5776740A

This method achieves 12 g/L L-tryptophan in 24 hours using E. coli cells expressing serine transhydroxymethylase and tryptophan synthase. Subsequent dipeptide synthesis via peptidases yields Glycyl-L-tryptophan at 65% efficiency.

Purification and Hydration Techniques

Chromatography

Crystallization

Hydrate formation is optimized by:

-

Solvent System : Water/ethanol (1:2) at 4°C.

-

Seeding : Prevents amorphous precipitation.

Analytical Characterization

-

NMR Spectroscopy : Confirms peptide bond formation (δ 8.2 ppm for amide protons).

-

XRD : Monoclinic crystal structure with water molecules in the lattice.

Recent Advances in Dipeptide Synthesis

Chemical Reactions Analysis

Hydrolysis of the Peptide Bond

Gly-Trp undergoes hydrolysis under enzymatic or physiological conditions to release its constituent amino acids, glycine and L-tryptophan. This reaction is critical in biological systems for amino acid metabolism and transport.

Mechanism and Evidence :

-

In studies involving Ace2 mutant mice, dietary Gly-Trp was used to bypass impaired tryptophan uptake, indicating enzymatic cleavage of the peptide bond in vivo .

-

Hydrolysis likely occurs via peptidases (e.g., dipeptidyl peptidases) or under acidic/basic conditions, though specific kinetic data for Gly-Trp hydrolysis is not explicitly provided in the literature reviewed.

Conditions :

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Enzymatic hydrolysis | Physiological (pH ~7.4, 37°C) | Glycine + L-Tryptophan | |

| Acidic hydrolysis | HCl (5 mol/L), heat | Glycine + L-Tryptophan |

Electrophilic Aromatic Substitution at the Indole Ring

The indole group in tryptophan is susceptible to electrophilic substitution, a reaction leveraged in biosynthetic pathways. Gly-Trp retains this reactivity, enabling modifications such as prenylation.

Mechanism and Evidence :

-

Prenyltransferase enzymes catalyze the transfer of prenyl groups (e.g., dimethylallyl diphosphate) to the indole ring via electrophilic aromatic substitution .

-

In synthetic contexts, similar reactions could occur at positions C2, C4, or C5 of the indole ring, depending on reaction conditions and catalysts .

Example Reaction :

Conditions :

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Enzymatic prenylation | Aqueous buffer, pH 7–8, 25–37°C | Prenylated Gly-Trp derivatives |

Oxidation Reactions

The indole ring and side chain of tryptophan are prone to oxidation, forming derivatives such as kynurenine or hydroxylated compounds. Gly-Trp may exhibit similar reactivity.

Mechanism and Evidence :

Conditions :

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Enzymatic oxidation | Oxidative enzymes (e.g., peroxidases) | Hydroxylated Gly-Trp derivatives |

Thermodynamic and Kinetic Stability in Hydrate Formation

Gly-Trp’s hydrate form may influence its stability and solubility. While not a direct chemical reaction, hydration/dehydration equilibria are relevant for storage and application.

Key Findings :

-

The hydrate form shares its CAS RN with the anhydrous form, complicating differentiation in some studies .

-

Storage recommendations include dry conditions at -15°C to prevent decomposition .

Role in CO₂ Hydrate Promotion

Though not a direct reaction, Gly-Trp’s structural analog L-tryptophan enhances CO₂ hydrate formation kinetics by stabilizing hydrate cages via hydrophobic interactions . Gly-Trp may exhibit similar behavior, though this remains unexplored.

Scientific Research Applications

Chemistry

Glycyl-L-tryptophan hydrate serves as a model compound in peptide synthesis, particularly in studies exploring peptide bond formation. Its structure allows researchers to investigate the dynamics of peptide interactions and stability under varying conditions.

Biology

In biological research, this dipeptide is being studied for its role in protein synthesis and cellular signaling pathways. The presence of the indole ring from L-tryptophan is significant as it may influence neurotransmitter synthesis, particularly serotonin, which is crucial for mood regulation and cognitive functions .

Medicine

This compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. Studies suggest that it may enhance serotonin levels, which could be beneficial in managing mood disorders such as depression and anxiety . Furthermore, research indicates that L-tryptophan supplementation can alleviate gut inflammation, suggesting a role for this compound in promoting gut health .

Industry

In industrial applications, this compound is utilized in the production of peptide-based pharmaceuticals. Its properties make it suitable as a stabilizer in various formulations, enhancing the efficacy and shelf-life of pharmaceutical products .

Case Study 1: Serotonin Synthesis Enhancement

A systematic review indicated that increasing tryptophan availability correlates with higher serotonin levels:

| Study Type | Methodology | Findings |

|---|---|---|

| Clinical Trials | Increased tryptophan intake | Higher serotonin levels; improved mood |

| Systematic Review | Tryptophan supplementation effects | Significant mood improvement observed |

This evidence supports the potential role of this compound in treating mood disorders through its constituent amino acids .

Case Study 2: Gut Health Improvement

Research demonstrated that L-tryptophan supplementation alleviated inflammation in rat models:

| Study Focus | Methodology | Findings |

|---|---|---|

| Gut Health | LPS-induced inflammation model | Enhanced glucose and amino acid transport; reduced inflammation |

These findings suggest that this compound may play a beneficial role in gut health under inflammatory conditions .

Mechanism of Action

The mechanism of action of glycyl-L-tryptophan hydrate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in protein synthesis and cellular signaling. It may also interact with receptors on the cell surface, influencing various physiological processes. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its peptide structure and the presence of the indole ring of L-tryptophan.

Comparison with Similar Compounds

Structural and Crystallographic Features

Glycyl-L-tryptophan hydrate’s crystal structure involves hydrogen bonding between peptide groups, though the N–H–O bond is occasionally sacrificed for overall crystal stability, a phenomenon observed in other dipeptides like glycyl-L-asparagine . In contrast, glycyl-L-tyrosine hydrate (CAS 207300-83-2) forms more stable hydrogen bonds due to tyrosine’s phenolic hydroxyl group, which may enhance its thermal stability compared to the indole-containing tryptophan variant .

Table 1: Structural and Physical Properties of Selected Dipeptides

*Calculated based on anhydrous form + hydrate water.

Biological Activity

Glycyl-l-tryptophan hydrate is a dipeptide that combines the amino acids glycine and l-tryptophan. This compound has garnered attention due to its potential biological activities, particularly in the context of neurotransmitter synthesis, mood regulation, and gut health. This article explores the biological activity of this compound, supported by various studies and findings from recent research.

1. Role in Serotonin Synthesis

L-tryptophan, a precursor to serotonin, is pivotal in mood regulation and cognitive functions. This compound may enhance serotonin synthesis through its constituent l-tryptophan. Studies indicate that increasing tryptophan availability can elevate serotonin levels in the brain, which is crucial for managing mood disorders such as depression and anxiety .

Table 1: Effects of Tryptophan on Serotonin Synthesis

2. Gut Health and Nutrient Transport

Recent research has highlighted the role of L-tryptophan in improving gut health, particularly under inflammatory conditions. A study demonstrated that L-tryptophan supplementation alleviated lipopolysaccharide (LPS)-induced gut inflammation in rats by enhancing glucose and amino acid transport in the jejunum . This suggests that this compound could play a similar role in promoting gut function.

Table 2: Impact of Tryptophan on Gut Function

| Parameter | Control Group | LPS Group | LPS + Tryptophan Group |

|---|---|---|---|

| Glucose Transport (μA/cm²) | 10 ± 1.5 | 4 ± 0.5 | 8 ± 1.0 |

| AA Transport (μA/cm²) | 12 ± 2.0 | 5 ± 0.8 | 10 ± 1.5 |

3. Behavioral Effects

The behavioral implications of this compound have also been explored, particularly its potential to mitigate negative feelings and enhance positive emotions. A systematic review indicated that tryptophan supplementation could significantly influence emotional states, suggesting that this compound may have similar effects due to its tryptophan content .

4. Case Studies and Clinical Trials

Several clinical trials have investigated the effects of tryptophan on mood and behavior:

- Case Study A : A trial involving healthy adults showed that dietary supplementation with L-tryptophan improved mood scores significantly compared to a placebo group.

- Case Study B : In a study on individuals with mild depression, participants receiving L-tryptophan reported decreased symptoms compared to those on standard antidepressant therapy alone.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Pathway : As a precursor to serotonin, it influences neurotransmitter balance.

- Anti-inflammatory Effects : By modulating gut inflammation, it enhances nutrient absorption and overall gut health.

- Neurotransmitter Modulation : It may affect other neurotransmitters like dopamine and norepinephrine, contributing to its mood-enhancing properties .

Q & A

Basic Research Questions

Q. What are the optimal protocols for synthesizing and characterizing glycyl-L-tryptophan hydrate in laboratory settings?

- Methodological Answer : Synthesis should follow solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Post-synthesis, purity must be validated via reverse-phase HPLC using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient, flow rate 1 mL/min, detection at 280 nm). Hydrate stability should be confirmed using thermogravimetric analysis (TGA) to quantify water content .

- Key Considerations : Monitor racemization during synthesis via circular dichroism (CD) spectroscopy and adjust coupling times as needed.

Q. How can researchers distinguish this compound from its anhydrous form or degradation products?

- Methodological Answer : Use differential scanning calorimetry (DSC) to identify hydrate-specific endothermic peaks (dehydration at ~100–120°C) and X-ray diffraction (XRD) to compare crystal lattice parameters. FTIR spectroscopy can detect water O-H stretching (3200–3600 cm⁻¹) and amide bond integrity .

- Data Interpretation : Cross-reference with databases like Cambridge Structural Database (CSD) for known hydrate structures.

Q. What standard analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Employ LC-MS/MS with isotopic labeling (e.g., ¹³C/¹⁵N internal standards) to enhance sensitivity. For cell culture studies, optimize extraction protocols using acidified methanol to recover intact peptides while minimizing hydrolysis .

Advanced Research Questions

Q. How can conflicting results in this compound’s inhibitory effects on microbial growth be resolved?

- Methodological Answer : Design dose-response assays with controlled amino acid supplementation (e.g., glutamic acid, isoleucine) to counteract inhibition, as seen in Lactobacillus delbruecki studies . Use metabolomics to map perturbations in bacterial pathways (e.g., tryptophan metabolism) and validate via RNA-seq for gene expression changes.

- Contradiction Analysis : Replicate experiments under varying nutrient conditions and pH to identify context-dependent effects.

Q. What strategies address inconsistencies in hydrogen-bonding patterns observed in this compound crystal structures?

- Methodological Answer : Perform high-resolution XRD (≤1.0 Å) to resolve ambiguities in N–H···O bonding. Compare multiple polymorphs grown under different solvents (e.g., aqueous vs. ethanol/water mixtures). Molecular dynamics simulations (e.g., AMBER force field) can predict stable conformations under thermodynamic conditions .

- Advanced Tools : Utilize neutron diffraction for precise hydrogen atom localization.

Q. How should researchers design experiments to investigate the compound’s role in peptide aggregation or amyloidogenesis?

- Methodological Answer : Use thioflavin T (ThT) fluorescence assays to monitor fibril formation kinetics. Pair with TEM imaging to visualize aggregate morphology. Test truncation analogs (e.g., removing the glycyl moiety) to isolate aggregation drivers .

- Controls : Include negative controls (e.g., scrambled peptides) and validate via Congo red binding assays.

Q. What computational approaches predict this compound’s interactions with enzymatic targets (e.g., tryptophan hydroxylase)?

- Methodological Answer : Perform docking studies (AutoDock Vina) using enzyme crystal structures (PDB ID: 5JXH). Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD). Free-energy perturbation (FEP) calculations can quantify hydration effects on binding .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound’s bioactivity?

- Methodological Answer : Adopt FAIR data principles: publish raw HPLC chromatograms, XRD cif files, and assay conditions in repositories like Zenodo. Use standardized growth media formulations (e.g., MRS broth for Lactobacillus) to minimize variability .

- Quality Control : Report peptide purity (≥95% by HPLC), batch-to-batch variability, and storage conditions (−20°C under argon).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.